2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylic acid
Description
Properties
IUPAC Name |
2,5-dioxo-7,8-dihydro-6H-chromene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O5/c11-7-2-1-3-8-5(7)4-6(9(12)13)10(14)15-8/h4H,1-3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPRPEOSTOJENO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C(=O)O2)C(=O)O)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization-Oxidation Method
The synthesis of this compound typically begins with cyclization reactions of appropriately substituted precursors followed by oxidation steps. This approach leverages the reactivity of 1,3-cyclohexanedione derivatives with activated carboxylic acid derivatives.
Procedure:
- Condensation of 1,3-cyclohexanedione with ethyl oxalate in the presence of a base
- Cyclization of the intermediate to form the chromene ring structure
- Hydrolysis of the ethyl ester to yield the carboxylic acid
The cyclization typically proceeds through a dienolate intermediate, which undergoes intramolecular cyclization to form the pyrone ring.
Knoevenagel Condensation Approach
A well-established route to 2H-chromene-3-carboxylic acids involves Knoevenagel condensation followed by intramolecular cyclization.
General Procedure:
- Reaction of 1,3-cyclohexanedione with Meldrum's acid in the presence of a basic catalyst
- Intramolecular cyclization to form the chromene core
- Hydrolysis of the resulting intermediate to afford the target compound
This approach has been adapted to green chemistry principles through aqueous-phase reactions and catalysis by potassium carbonate or sodium azide at room temperature.
Microwave-Assisted Synthesis
Microwave irradiation has revolutionized the synthesis of chromene derivatives by significantly reducing reaction times while improving yields.
Optimized Microwave Protocol
A microwave-assisted process for synthesizing structurally related chromone-2-carboxylic acids has been developed and can be adapted to our target compound:
Procedure:
- Dissolution of the appropriate hydroxyacetophenone (1.16 mmol) in dioxane (2 mL)
- Addition of diethyl oxalate (3.49 mmol, 474 µL) and MeONa in MeOH (2.32 mmol, 531 µL, 25% w/w)
- Heating to 120°C for 20 min under microwave irradiation
- Addition of HCl solution (18 mmol, 3 mL, 6 M) and further heating to 120°C for 40 min
- Isolation by decanting over water, filtration, and washing
This protocol offers several advantages, including excellent yields (up to 87%), shorter reaction times, and versatility for producing various substituted chromene carboxylic acids.
One-Pot Multicomponent Reactions
Three-Component Condensation
A novel one-pot three-step method has been developed for synthesizing 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide derivatives, which can be adapted to produce the carboxylic acid:
Procedure:
- Reaction of 1,3-cyclohexanediones with dimethylformamide dimethylacetal
- Addition of N-substituted cyanacetamides
- Hydrolysis of the resulting 4-cyanobuta-1,3-dienolate salts
This method efficiently generates a diverse library of chromene derivatives with high yields and excellent atom economy.
Catalyst-Free Aqueous Protocol
For the synthesis of related coumarin-3-carboxylic acids, an environmentally benign protocol has been established:
Procedure:
- Mixing of 2-hydroxybenzaldehydes (or appropriate cyclohexanone derivatives) with Meldrum's acid in water
- Addition of potassium carbonate or sodium azide as a catalyst
- Reaction at room temperature to afford the target compounds
This approach offers the advantages of mild reaction conditions, good to excellent yields (70-95%), high atom-economy, environmentally benign conditions, and easy product isolation without column chromatography.
Green Chemistry Approaches
Aqueous Media Synthesis
An eco-friendly protocol for the synthesis of 3-carboxycoumarins involves the use of water as a reaction medium:
Optimized Conditions:
- Reaction of substituted salicylaldehydes (or 1,3-cyclohexanedione for our target) with malonic acid/ethyl cyanoacetate
- Catalysis by Potassium 1,2,3,6-Tetrahydrophthalimide (20 mol%)
- Room temperature conditions
- Water as the sole solvent
Table 2: Optimization of Green Synthesis Parameters
| Entry | Catalyst (mol %) | Time (h) | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | 5 | 5 | 40 | Water:Ethanol (5:5) | 40 |
| 2 | 10 | 5 | 40 | Water:Ethanol (5:5) | 50 |
| 3 | 15 | 5 | 40 | Water:Ethanol (5:5) | 55 |
| 4 | 20 | 5 | 40 | Water:Ethanol (5:5) | 60 |
| 5 | 20 | 5 | 40 | Water | 70 |
| 6 | 30 | 5 | 40 | Water | 80 |
| 7 | 30 | 6 | RT | Water | 85 |
| 8 | 20 | 5 | RT | Water | 95 |
| 9 | 25 | 5 | RT | Water | 90 |
The data demonstrates that optimal conditions involve 20 mol% catalyst at room temperature in water alone, yielding up to 95% of the desired product.
Solid Acid Catalyst Method
For industrial-scale production, the use of solid acid catalysts offers advantages:
Procedure:
- Reaction of 1,3-cyclohexanedione with ethyl oxalate or diethyl malonate
- Catalysis by heteropolyacids or zeolites
- Minimized reaction times and by-products
- Catalyst recyclability
This approach satisfies green chemistry principles while enabling large-scale synthesis.
Synthesis of Ester Derivatives and Hydrolysis
A practical approach to this compound involves synthesizing the ethyl ester derivative first, followed by hydrolysis:
Synthesis of Ethyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate
Procedure:
Hydrolysis to Carboxylic Acid
Procedure:
- Dissolution of the ethyl ester in THF/MeOH/H2O (2:3:1)
- Addition of LiOH·H2O (1.5 equiv)
- Stirring at room temperature for 4 hours
- Acidification with 1N HCl
- Filtration and recrystallization from 75% ethanol
This two-step approach often provides higher overall yields and purer products compared to direct synthesis methods.
Comparative Analysis of Synthetic Methods
Table 3: Comparison of Different Synthetic Approaches
| Method | Starting Materials | Catalyst/Reagents | Conditions | Yields (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Cyclization-Oxidation | 1,3-cyclohexanedione, ethyl oxalate | Base catalysts | Conventional heating, organic solvents | 60-75 | Well-established, reliable | Environmentally less favorable |
| Microwave-Assisted | Hydroxyacetophenone derivatives, diethyl oxalate | MeONa in MeOH | MW 120°C, 20-40 min | 70-87 | Rapid, high yields | Requires specialized equipment |
| One-Pot Three-Component | 1,3-cyclohexanedione, DMF dimethylacetal, cyanacetamides | Basic catalysts | RT to moderate heating | 75-90 | Versatile, efficient | Complex workup for some derivatives |
| Aqueous Media with K-Tetrahydrophthalimide | Salicylaldehydes/cyclohexanedione, malonic acid | K-1,2,3,6-Tetrahydrophthalimide (20 mol%) | RT, water | 85-95 | Green, high yields | Catalyst preparation may be challenging |
| Room Temperature Green Synthesis | 2-hydroxybenzaldehydes/cyclohexanedione, Meldrum's acid | K2CO3 or NaN3 | RT, water | 70-95 | Environmentally benign, simple workup | Slightly longer reaction times |
| Ester Formation-Hydrolysis | 1,3-cyclohexanedione, diethyl oxalate | NaOEt, then LiOH | Ethanol reflux, then RT hydrolysis | 65-80 | High purity products | Two-step process |
The comparison reveals that green chemistry approaches, particularly those employing aqueous media at room temperature with catalysts like Potassium 1,2,3,6-Tetrahydrophthalimide or simple bases like K2CO3, offer the best combination of high yields, environmental sustainability, and operational simplicity.
Scale-Up Considerations and Industrial Applications
For industrial-scale production of this compound, several factors must be considered:
Reactor Design and Process Parameters
- Optimal mixing to ensure homogeneous reaction conditions
- Temperature control to prevent side reactions
- Controlled addition rates of reagents to manage exothermic reactions
- Appropriate quenching and neutralization systems
Catalyst Selection for Large-Scale Synthesis
For industrial production, heterogeneous catalysts offer significant advantages:
- Easier separation from reaction mixtures
- Potential for catalyst recycling
- Reduced waste generation
- Enhanced process economics
Solid acid catalysts such as heteropolyacids and zeolites have demonstrated excellent performance in the scaled-up synthesis of chromene derivatives.
Chemical Reactions Analysis
Types of Reactions: 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial, anticancer, and antioxidant properties.
Medicine: Explored for its potential as an anti-inflammatory and anti-viral agent.
Industry: Utilized in the production of certain perfumes and fabric conditioners.
Mechanism of Action
The mechanism of action of 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylic acid involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit DNA gyrase, affecting DNA replication and transcription .
Comparison with Similar Compounds
- 7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid
- 6-Maleimidohexanoic acid
- Oxolinic acid
Comparison: Compared to similar compounds, 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylic acid is unique due to its specific structural features and the range of biological activities it exhibits. While other compounds may share some properties, the combination of its chemical reactivity and biological effects makes it particularly valuable for research and industrial applications .
Biological Activity
2,5-Dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylic acid (commonly referred to as chromene) is a compound belonging to the chromene family, characterized by its unique bicyclic structure. This compound has garnered attention due to its potential biological activities, which include anti-cancer, anti-inflammatory, and antimicrobial properties. Research into its biological activity is crucial for understanding its therapeutic potential and applications in drug development.
The chemical formula of this compound is C10H9O5. It features two carbonyl groups and a carboxylic acid functional group that are essential for its biological activity. The compound can be synthesized through various methods, including one-pot reactions that yield diverse derivatives for further investigation into their biological effects .
1. Anticancer Activity
Numerous studies have highlighted the anticancer potential of chromene derivatives. For instance:
- Mechanism of Action : Chromene compounds have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
- Case Study : A study demonstrated that a specific derivative exhibited an IC50 value of 1.61 µg/mL against breast cancer cell lines, indicating significant cytotoxicity .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Chromene Derivative A | MCF-7 | 1.61 ± 1.92 |
| Chromene Derivative B | A-431 | 1.98 ± 1.22 |
2. Anti-inflammatory Effects
Chromene derivatives have also been investigated for their anti-inflammatory properties:
- Mechanism : They inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers in vitro.
- Research Findings : In a controlled study, a derivative was found to reduce TNF-alpha levels significantly in macrophage cultures exposed to lipopolysaccharide (LPS) stimulation .
3. Antimicrobial Activity
The antimicrobial properties of chromenes have been explored against various pathogens:
- Activity Spectrum : Studies indicate that certain derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
- Case Study : A recent investigation found that one derivative showed promising results with an inhibition zone of 15 mm against Staphylococcus aureus at a concentration of 100 µg/mL .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of chromene derivatives:
- Key Functional Groups : The presence of electron-withdrawing groups (like carbonyls) enhances cytotoxicity.
- Substituent Effects : Substituents at specific positions on the chromene ring can significantly alter the compound's potency and selectivity against cancer cells.
Q & A
Q. What are the established synthetic routes for 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylic acid, and what reaction conditions are critical for yield optimization?
The synthesis typically involves cyclocondensation reactions. For example, a related chromene derivative was synthesized via refluxing 4-chlorobenzaldehyde with ethyl acetoacetate in ethanol, catalyzed by piperidine, followed by cyclization . Key parameters include:
Q. How is X-ray crystallography applied to confirm the structure of chromene derivatives, and what structural parameters are critical?
Crystal structures of analogous compounds (e.g., 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid) reveal triclinic systems (space group P1) with bond angles critical for stability:
| Parameter | Value (Å/°) | Source Compound |
|---|---|---|
| Unit cell dimensions | a = 10.355 Å | 2,2,5-Trimethyl analog |
| Bond angle (O3—C4—C8) | 110.86° | |
| Torsion angle (O1—C1—C2) | 22.55° | |
| Data collection uses MoKα radiation (λ = 0.71073 Å) and CCD diffractometers . |
Advanced Research Questions
Q. What analytical challenges arise in distinguishing chromene derivatives with similar functional groups, and how are they resolved?
Structural ambiguity occurs in compounds like 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid (C₁₀H₄Cl₂O₄, MW 259.04) vs. 3-chromanecarboxylic acid (C₁₀H₁₀O₃, MW 178.19) . Resolution strategies:
Q. How do data contradictions in reported synthetic yields or purity impact reproducibility, and what mitigation strategies are recommended?
Discrepancies in purity (e.g., 94.5–100% CAS ranges ) may stem from:
Q. What mechanistic insights guide the optimization of chromene ring formation in acidic or basic media?
Studies on cyclohexenecarboxylic acid derivatives suggest:
- Acidic conditions : Promote protonation of carbonyl groups, accelerating cyclization.
- Basic conditions : Deprotonate intermediates to stabilize enolate forms.
Kinetic studies (e.g., monitoring by FT-IR or HPLC) can identify rate-limiting steps .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
